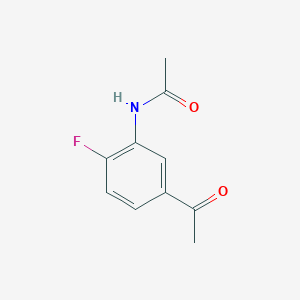

N-(5-Acetyl-2-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-acetyl-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-6(13)8-3-4-9(11)10(5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBUSCXQRCTUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700425 | |

| Record name | N-(5-Acetyl-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552301-41-4 | |

| Record name | N-(5-Acetyl-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 5 Acetyl 2 Fluorophenyl Acetamide and Analogues

Established Synthetic Routes to N-(5-Acetyl-2-fluorophenyl)acetamide

The synthesis of this compound and its analogues primarily relies on well-established amidation reactions, particularly the acylation of corresponding fluorinated aniline (B41778) precursors. These methods are valued for their efficiency and the ability to introduce the acetamido group, a key structural motif.

Acylation Reactions of Fluorinated Aniline Precursors

The most direct and common method for synthesizing this compound involves the N-acetylation of a fluorinated aniline precursor, specifically 1-(4-amino-2-fluorophenyl)ethanone. This transformation establishes the crucial amide bond.

Acetic anhydride (B1165640) and acetyl chloride are the most frequently employed reagents for the acetylation of anilines. Acetic anhydride is often preferred due to its convenient handling properties, although its use can be regulated. derpharmachemica.com Acetyl chloride is a highly effective alternative. derpharmachemica.comresearchgate.net The reaction involves the nucleophilic attack of the amino group of the fluorinated aniline on the carbonyl carbon of the acylating agent.

Another approach involves using nitriles, such as acetonitrile, as the source of the acetyl group in a base-mediated reaction, offering a transition-metal-free method for N-acetylation. researchgate.net

Table 1: Examples of Acylating Agents in the Synthesis of Acetamides

| Precursor | Acylating Agent | Catalyst/Conditions | Product | Reference |

| 2,5-Dibromoaniline (B181072) | Acetic Anhydride | H₂SO₄, Acetonitrile, 60°C | N-(2,5-Dibromophenyl)acetamide | mdpi.com |

| 4-Hydroxy-2-nitroaniline | Acetic Anhydride | Sodium Bicarbonate, Acetonitrile/Water | N-(4-Hydroxy-2-nitrophenyl)acetamide | nih.gov |

| Substituted Anilines | Acetyl Chloride | K₂CO₃, TBAB, DMF | N-Arylacetamides | derpharmachemica.comresearchgate.net |

| 4-Fluoro-N-isopropylbenzenamine | 2-(Methylthio)acetyl chloride | Triethylamine (B128534), Acetonitrile | N-(4-Fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | iucr.orgiucr.org |

| Anilines/Amines | Acetonitrile | tBuOK | N-Arylacetamides | researchgate.net |

The acylation of anilines with reagents like acetyl chloride generates one equivalent of acid (hydrochloric acid), which can form a salt with the unreacted aniline, thereby impeding the reaction. derpharmachemica.com To neutralize this liberated acid and drive the reaction to completion, a base is required. derpharmachemica.comiucr.org Common bases used for this purpose include potassium carbonate (K₂CO₃) and tertiary amines like triethylamine. derpharmachemica.comiucr.orgiucr.org

In a study on the N-acetylation of anilines with acetyl chloride, potassium carbonate was used to neutralize the acid formed, in conjunction with a phase transfer catalyst to facilitate the reaction and achieve high yields. derpharmachemica.comresearchgate.net In the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, triethylamine was added to the reaction mixture after cooling to 273 K before the addition of the acetyl chloride derivative. iucr.orgiucr.org A base-mediated protocol has also been established for the N-acetylation of anilines using nitriles as the acetyl source, where a base like potassium tert-butoxide (tBuOK) is essential for the reaction to proceed at room temperature. researchgate.net

Multi-Step Synthesis of Related Fluorinated Acetamide (B32628) Derivatives

The synthesis of more complex fluorinated acetamide derivatives often involves multi-step reaction sequences. These syntheses can introduce additional functional groups or build intricate molecular architectures.

One such example is the synthesis of N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. This process begins with the condensation of p-fluorobenzaldehyde and thiosemicarbazide (B42300) to form (E)-1-(4-fluorobenzylidene)thiosemicarbazide. This intermediate is then cyclized and acetylated by heating in acetic anhydride to yield the final product. nih.gov

Another multi-step strategy is employed for synthesizing fluorinated amide derivatives through a radical N-perfluoroalkylation–defluorination pathway. This method involves the N-perfluoroalkylation of nitrosoarenes, creating labile hydroxylamine (B1172632) intermediates that can be converted to fluorinated amides, hydroxamic acids, or thioamides by adding suitable additives. nih.gov

Furthermore, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a compound related to the herbicide flufenacet, is a two-step process. First, 4-fluoro-N-isopropylbenzenamine is acylated with 2-(methylthio)acetyl chloride. The resulting intermediate, N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, is then oxidized using meta-chloroperbenzoic acid (mCPBA) to afford the final sulfonylacetamide. iucr.orgiucr.org

Mechanochemical methods have also been developed for the multi-step, one-pot synthesis of fluorinated pyrazolones, demonstrating an environmentally benign approach that avoids bulk solvents. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction times and by-product formation. Key parameters for optimization include the choice of solvent, catalyst, base, and temperature.

In the N-acetylation of anilines using acetyl chloride and a phase transfer catalyst, various solvents were screened, including DMF, DMSO, acetonitrile, ethyl acetate, and chloroform. derpharmachemica.com The study concluded that DMF was the optimal solvent, used in combination with potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst, leading to an efficient and convenient synthetic methodology. derpharmachemica.comresearchgate.net

For large-scale syntheses, operational convenience and the ability to easily isolate the product are crucial. In the preparation of an enantiomerically pure derivative of (S)-2-amino-4,4,4-trifluorobutanoic acid, the alkylation conditions were optimized. mdpi.com A specific work-up procedure involving sequential water addition was developed to precipitate the major diastereomer with high purity (>99% de). mdpi.com

The purification of the final product is also a key aspect of obtaining high-purity material. In the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the crude product from the oxidation step was purified by chromatography over silica (B1680970) gel. iucr.org

Post-Synthetic Derivatization Strategies

Following the initial synthesis of this compound and its analogues, these compounds can serve as versatile intermediates for further chemical transformations. These derivatization strategies allow for the introduction of new functional groups and the construction of more complex molecules.

A prominent example of post-synthetic derivatization is the palladium-catalyzed Suzuki cross-coupling reaction. N-(2,5-dibromophenyl)acetamide, an analogue, was reacted with various arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. mdpi.com This reaction effectively replaces the bromine atoms on the phenyl ring with aryl groups, demonstrating a powerful method for C-C bond formation and molecular diversification. mdpi.com

Table 2: Example of Post-Synthetic Derivatization

| Starting Material | Reagents | Product Type | Reaction Type | Reference |

| N-(2,5-Dibromophenyl)acetamide | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | N-(diarylphenyl)acetamide | Suzuki Cross-Coupling | mdpi.com |

Another derivatization strategy involves the modification of other parts of the molecule. For instance, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide involves the oxidation of the thioether in the precursor N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide to a sulfone, which alters the electronic and physical properties of the molecule. iucr.orgiucr.org

Nucleophilic Substitution Reactions

The chemical reactivity of N-phenylacetamide derivatives is often characterized by nucleophilic substitution reactions. In analogues structured as N-aryl 2-chloroacetamides, the chlorine atom is readily displaced by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. This reactivity makes them valuable intermediates for synthesizing more complex molecules. researchgate.net

For instance, analogues such as N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide possess halogens on the phenyl ring that allow for nucleophilic substitution, rendering them versatile for further synthetic elaboration. evitachem.com Similarly, other analogues can undergo nucleophilic attack at different electrophilic sites; for example, the sulfanyl (B85325) group in N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a site for such reactions. evitachem.com

A common synthetic strategy involves the alkylation of phenols using N-aryl-2-chloroacetamide analogues in the presence of a base like potassium carbonate in a solvent such as acetone. uaic.ro This reaction proceeds via a nucleophilic attack from the phenoxide ion on the electrophilic carbon bearing the chlorine atom.

Table 1: Examples of Nucleophilic Substitution Reactions in N-Phenylacetamide Analogues

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| 4-hydroxychalcone | N-aryl-2-chloroacetamide | K₂CO₃, Acetone | Substituted chalcone (B49325) ether | uaic.ro |

| 2-(naphthalen-1-yl)pyridin-3-ol | N-substituted chloroacetamide | Base | 2-(Pyridin-3-yloxy)acetamide | researchgate.net |

| Indole derivative | N-substituted chloroacetamide | NaH, DMF | Indolyl-N-substituted acetamide | researchgate.net |

Oxidation and Reduction Pathways

The functional groups within this compound and its analogues, particularly the acetyl group and moieties on the acetamide side chain, can undergo various oxidation and reduction transformations.

Oxidation: The oxidation of N-hydroxy-N-arylacetamide analogues has been studied, revealing pathways that can lead to different products. For example, the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide undergoes one-electron oxidation to yield equimolar amounts of 2-nitrosofluorene and N-acetoxy-2-FAA , as well as oxidative cleavage to produce 2-NOF. nih.gov This oxidation can be achieved using oxidants generated either chemically or enzymatically. nih.gov

Reduction: Reduction reactions are crucial for transforming functional groups into other desired moieties. In analogues, a thiadiazole ring can undergo reduction under specific conditions to yield different derivatives. evitachem.com A significant application of reduction is seen in the synthesis of complex pharmaceutical compounds. For example, the synthesis of Linezolid, an oxazolidinone antibiotic, involves the reduction of an azide (B81097) group in the precursor (R)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]azide . google.com This reduction is typically performed via hydrogenation using a catalyst, which converts the azide to a primary amine that is subsequently acetylated to form the final acetamide product. google.com

Table 2: Representative Redox Reactions of N-Phenylacetamide Analogues

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Ref |

| N-hydroxy-N-(2-fluorenyl)acetamide | MPO/H₂O₂/Halides | Oxidation | 2-Nitrosofluorene, N-acetoxy-2-FAA | nih.gov |

| (R)-...-methyl]azide analogue | H₂, Catalyst, Acetylating agent | Reduction & Acetylation | (S)-...-methyl]acetamide (Linezolid) | google.com |

Condensation Reactions and Heterocyclic Ring Formation

The acetyl group on the phenyl ring of this compound makes it an excellent substrate for condensation reactions, which are pivotal for constructing larger molecules and forming heterocyclic rings.

Chalcone Formation: A prominent reaction is the Claisen-Schmidt condensation, where an acetylphenyl derivative reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH) to form a chalcone. rasayanjournal.co.innih.gov For example, N-(3-acetyl phenyl)-2-chloroacetamide condenses with various benzaldehydes to yield chalcone derivatives. rasayanjournal.co.in These chalcones are valuable intermediates themselves, known for a wide range of biological activities and as precursors for other heterocyclic systems. uaic.roresearchgate.netnih.gov

Heterocyclic Ring Synthesis: The versatility of N-phenylacetamide analogues extends to the synthesis of various heterocyclic structures.

Thiazoles: 4-Arylthiazole moieties can be introduced by condensing a thiourea (B124793) intermediate with an α-halocarbonyl compound, such as α-bromophenylethanone, under reflux in ethanol. nih.govijcce.ac.ir

1,3,4-Thiadiazoles: These rings can be synthesized by reacting thiosemicarbazide with a suitable aldehyde (e.g., p-fluorobenzaldehyde) to form a thiosemicarbazone, which then undergoes oxidative cyclization upon heating. nih.govnih.gov

1,2,3-Triazoles: Modern "click chemistry" provides an efficient route to 1,2,3-triazoles. This involves the reaction of a 2-azido-N-phenylacetamide intermediate with a terminal alkyne, often catalyzed by copper salts. rsc.org

Table 3: Heterocyclic Ring Formation from N-Phenylacetamide Analogues

| Precursor Type | Reagents | Heterocycle Formed | Ref |

| Acetylphenyl acetamide derivative | Aromatic aldehyde, Base | Chalcone | rasayanjournal.co.innih.gov |

| Thiourea derivative | α-Halocarbonyl compound | Thiazole | nih.govijcce.ac.ir |

| Thiosemicarbazide derivative | Acetic anhydride | 1,3,4-Thiadiazole (B1197879) | nih.govnih.gov |

| 2-Azido-N-phenylacetamide | Terminal alkyne, Copper catalyst | 1,2,3-Triazole | rsc.org |

Alkylation and Arylation Modifications

Alkylation and arylation reactions provide pathways to modify the core structure of this compound and its analogues, enabling the introduction of diverse substituents.

N-aryl-2-chloroacetamide analogues can themselves act as alkylating agents. For example, they are used to alkylate phenolic compounds, where the phenol, activated by a base, displaces the chlorine atom on the acetamide's alpha-carbon. uaic.ro In other synthetic schemes, the nitrogen of a phenothiazine (B1677639) ring can be N-alkylated prior to further reactions. nih.gov A general method for such transformations involves heating the reactants with a molecular sieve catalyst, which facilitates the reaction, sometimes without the need for a solvent. googleapis.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-phenylacetamide derivatives to reduce environmental impact, minimize waste, and avoid hazardous reagents. sphinxsai.comchemijournal.com

One notable green method involves the use of ultrasound irradiation in combination with an ionic liquid, such as [Et3NH][OAc], as the reaction medium. rsc.orgrsc.org This approach has been successfully used for synthesizing N-phenylacetamide-incorporated 1,2,3-triazoles, offering benefits like mild reaction conditions, operational simplicity, shorter reaction times, and excellent yields with minimal chemical waste. rsc.orgrsc.org

Other green strategies applicable to acetamide synthesis include:

Solvent-free reactions: Performing reactions neat or using solid-state grinding can eliminate the need for hazardous organic solvents. chemijournal.com

Alternative Catalysts: Replacing traditional catalysts with more environmentally benign options is a key focus. This includes using reusable heterogeneous solid acid catalysts (e.g., nano-silica melamine (B1676169) trisulfonic acid, silica-supported sulfuric acid) or biocatalysts like chitosan. chemijournal.comresearchgate.net

Alternative Energy Sources: Microwave assistance has been used to synthesize chalcones, often resulting in higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in

Stereochemical Control in Synthesis

Stereochemistry can be a critical factor in the biological activity of complex molecules. For analogues of this compound, controlling the stereochemical outcome of a reaction is often essential. nih.gov

A clear example of stereochemical control is found in the synthesis of the antibiotic Linezolid, which is the (S)-enantiomer of an N-phenylacetamide derivative. google.com The synthesis starts from a chiral precursor, (R)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]azide , and the stereocenter is maintained throughout the subsequent reduction and acetylation steps, ensuring the formation of the desired single enantiomer. google.com

The pharmacological effects of 1,3,4-thiadiazole derivatives, which can be synthesized from acetamide precursors, are known to be highly dependent on their stereochemistry and ring conformations. nih.gov Synthetic methods have been developed that can produce specific diastereoisomers of complex thiadiazole structures with high stereoselectivity. researchgate.net The importance of stereochemistry is also highlighted in fentanyl analogues, where the addition of a methyl group can create chiral centers, leading to significant differences in pharmacological properties between stereoisomers. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of N 5 Acetyl 2 Fluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For N-(5-Acetyl-2-fluorophenyl)acetamide, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the acetyl group protons, and the acetamido group protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the 1,2,4-substitution pattern.

No experimental ¹H NMR data for this compound has been found in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The spectrum would be expected to show signals for the two carbonyl carbons, the aromatic carbons (with splittings due to fluorine coupling), and the methyl carbons.

No experimental ¹³C NMR data for this compound has been found in the searched resources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal would be expected for this compound, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

No experimental ¹⁹F NMR data for this compound has been found in the searched resources.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretching vibrations of the ketone and amide groups, and C-F bond stretching, as well as aromatic C-H and C=C vibrations.

No experimental FTIR data for this compound has been found in the searched resources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds within the molecule.

No experimental mass spectrometry data for this compound has been found in the searched resources.

High-Resolution Mass Spectrometry (HR-MS)

No specific high-resolution mass spectrometry data for this compound, including exact mass measurements and elemental composition confirmation, could be located in the reviewed literature.

Electron Ionization Mass Spectrometry (EI-MS)

Detailed information regarding the electron ionization mass spectrum and fragmentation pattern of this compound is not available in published scientific sources.

X-ray Crystallography for Solid-State Structural Analysis

A crystallographic information file (CIF) or published research detailing the single-crystal X-ray structure of this compound could not be found. Consequently, a detailed analysis based on experimental data for the following subsections is not possible.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

Without experimental crystallographic data, a definitive description of the crystal packing and specific intermolecular interactions, such as hydrogen bonds or π-π stacking, for this compound cannot be provided.

Molecular Conformation and Planarity in Crystalline State

The precise molecular conformation, including bond angles, torsion angles, and the planarity of the molecule in its solid, crystalline form, remains undetermined as no X-ray diffraction studies have been publicly reported.

Polymorphism and Crystallographic Characterization

There is no information available regarding the existence of polymorphs for this compound. The characterization of different crystalline forms requires extensive crystallographic studies, which have not been documented for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest. DFT calculations can elucidate a molecule's stability, reactivity, and spectroscopic properties. nih.govcyberleninka.ruiucr.org

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.goviucr.org A larger energy gap suggests higher stability and lower reactivity. nih.gov

Table 1: Example DFT-Calculated Electronic Properties for an Analogous Acetamide (B32628) Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.3130 eV | Electron-donating capability |

| LUMO Energy | -0.2678 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0452 eV | Chemical reactivity and stability |

| Dipole Moment | > CNAP acetamide | Polarity and intermolecular interactions |

Data presented is illustrative, based on findings for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and qualitative comparisons for N-aryl-2-(N-disubstituted) acetamide compounds. iucr.orgnih.gov

Conformational Analysis and Energy Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable spatial arrangements of a molecule (conformers) and the energy barriers between them. Computational methods can map the potential energy surface to locate low-energy, stable conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

Furthermore, MD simulations are vital for validating results from molecular docking. After docking a ligand into a protein's active site, an MD simulation can assess the stability of the predicted binding pose. mdpi.com If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand-protein complex are used to quantify this stability. mdpi.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ukaazpublications.com It is an essential tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding potential mechanisms of action.

Prediction of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

Docking simulations for this compound would involve placing the molecule into the active site of a target enzyme or receptor. The process generates multiple possible binding poses and scores them based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction. orientjchem.org

Studies on a wide range of acetamide derivatives have demonstrated their potential as inhibitors for various enzymes. For example, N-aryl acetamide compounds have been evaluated in silico as potential inhibitors of neurodegenerative enzymes like monoamine oxidase (MAO-A, MAO-B) and acetylcholinesterase (AChE). nih.gov Other aryl acetamide derivatives have been docked against microbial enzymes such as DNA gyrase to explore their potential as antimicrobial agents. ukaazpublications.com For this compound, docking could predict its binding mode within such targets, revealing how its specific chemical groups fit within the receptor's binding pocket.

Elucidation of Key Intermolecular Interactions at Binding Sites

Beyond predicting the binding pose and affinity, docking analysis provides a detailed map of the intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for molecular recognition and binding. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amide) and acceptors (like the C=O of the amide or acetyl group) and corresponding residues in the protein.

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the receptor.

π-π Stacking: Aromatic rings of the ligand and protein residues (like Phenylalanine, Tyrosine) can stack on top of each other.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in favorable interactions with electron-rich atoms in the active site.

In docking studies of similar compounds, researchers have identified specific amino acid residues that form these crucial bonds. nih.gov For this compound, the acetamide group would be expected to form key hydrogen bonds, while the acetylphenyl ring would engage in hydrophobic and potentially halogen-based interactions, anchoring the molecule within the active site.

Table 2: Example of Predicted Interactions for an Analogous Acetamide Ligand with an Enzyme Active Site

| Interaction Type | Ligand Group Involved | Key Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tryptophan |

This table is a generalized representation based on common interactions observed in docking studies of N-aryl acetamide derivatives. nih.govorientjchem.org

Computational Chemistry and Molecular Modeling of this compound

Structure Activity Relationship Sar Studies of N 5 Acetyl 2 Fluorophenyl Acetamide Derivatives

Impact of Substituent Modifications on Bioactivity Profiles

The bioactivity of N-(5-Acetyl-2-fluorophenyl)acetamide derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the acetamide (B32628) side chain. Modifications to these regions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Influence of Fluorine Atom Position and Electronic Effects

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govresearchgate.net The position of the fluorine atom on the phenyl ring of acetanilide (B955) derivatives is a critical determinant of their biological activity. The fluorine atom at the C-2 position in this compound exerts a significant inductive electron-withdrawing effect, which can modulate the acidity of the N-H bond of the acetamide group. researchgate.net This alteration in electronic distribution can influence the molecule's ability to form hydrogen bonds and interact with biological targets. nih.gov

In broader studies of fluorinated compounds, the substitution of hydrogen with fluorine has been shown to block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life. nih.gov For instance, placing a fluorine atom on a phenyl ring can prevent para-hydroxylation, a common metabolic pathway. nih.gov While direct SAR studies on the positional isomers of the fluorine atom in this compound are not extensively documented, research on other fluorinated bioactive molecules suggests that moving the fluorine to other positions, such as C-3 or C-4, would likely alter the molecule's electronic properties and steric profile, leading to different bioactivity profiles. Studies on aryl acetamide triazolopyridazines have shown that 2-substituted aryl compounds are inactive, while electron-withdrawing groups on the aryl tail are generally preferred. nih.gov

Role of Acetyl and Other Functional Groups in Molecular Recognition

The acetyl group and other functional moieties are pivotal for the molecular recognition of this compound derivatives by their biological targets. libretexts.org The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, a crucial interaction for binding to enzyme active sites or receptors. semanticscholar.org The amide linkage itself is a key structural feature in many pharmaceuticals, participating in hydrogen bonding and providing a degree of conformational rigidity. quora.com The N-H proton of the acetamide can act as a hydrogen bond donor, further contributing to binding affinity.

The replacement of the acetyl group with other functionalities, a strategy known as bioisosteric replacement, can be used to fine-tune the molecule's properties. princeton.eduresearchgate.netchem-space.comcambridgemedchemconsulting.com For example, replacing the acetyl group with a different acyl group or a sulfonyl group would alter the electronic and steric characteristics of the molecule, potentially leading to changes in activity, selectivity, and metabolic stability. In studies of other acetamide-containing compounds, N,N-disubstitution of the terminal acetamide has been shown to allow for the introduction of diverse chemical groups without sacrificing binding affinity. nih.gov The introduction of an acetyl group has been observed to enhance the biological activity of some compounds, as seen in the increased antimicrobial activity of N-acetyl-1,3,4-oxadiazoles compared to their non-acetylated counterparts. nih.gov

Correlation of Structural Features with Enzyme Inhibition Potency

The structural characteristics of this compound derivatives are directly correlated with their potential as enzyme inhibitors. The specific arrangement of the fluoro and acetyl groups on the phenyl ring, along with the conformation of the acetamide side chain, dictates the molecule's ability to fit into and interact with the active site of an enzyme.

In a study of N-phenyl-2-(phenyl-amino) acetamide derivatives as Factor VIIa inhibitors, specific substitutions on the phenyl rings were found to be crucial for inhibitory activity. mdpi.com While not directly involving this compound, this research highlights the importance of the substitution pattern for enzyme inhibition. For instance, the presence of electron-withdrawing or electron-donating groups can influence the binding affinity for the enzyme's active site.

The following table illustrates the inhibitory concentrations of selected N-phenyl-2-(phenyl-amino) acetamide derivatives against Factor VIIa, demonstrating the impact of different substituents.

| Compound | R1 | R2 | IC50 (µM) |

| 4 | 2-Cl | 4-F | 0.057 |

| 7 | 2-NO2 | 4-F | 0.043 |

| 15 | 3-NO2 | 4-F | 0.066 |

| 16 | 4-NO2 | 4-F | 0.091 |

| 19 | 2-OH | 4-F | 0.083 |

| Data sourced from a study on N-phenyl-2-(phenyl-amino) acetamide derivatives as FVIIa inhibitors and is intended to be illustrative of SAR principles in related structures. mdpi.com |

Relationship between Molecular Geometry and Biological Interactions

The three-dimensional structure, or molecular geometry, of this compound derivatives plays a fundamental role in their biological interactions. The relative orientation of the phenyl ring and the acetamide group, defined by the dihedral angle, can significantly impact how the molecule presents its binding motifs to a biological target. researchgate.net

In a study of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a related compound, the dihedral angle between the amide group and the fluorinated benzene (B151609) ring was found to be 87.30 (5)°. nih.gov This near-perpendicular arrangement would present the substituents on the phenyl ring and the acetamide group in distinct spatial regions, which could be critical for selective interactions with a receptor or enzyme.

SAR in Antimicrobial and Antioxidant Activities

The structural features of this compound derivatives also determine their potential as antimicrobial and antioxidant agents.

For antimicrobial activity, studies on substituted acetanilides have shown that the presence of halogens on the aromatic ring, which act as electron acceptors, can be crucial for bioactivity. researchgate.net This suggests that the 2-fluoro substituent in this compound is a key contributor to its potential antimicrobial properties. The acetyl group may also play a role, as N-acetylation has been shown to enhance the antimicrobial activity of other heterocyclic compounds. nih.gov In a series of salicylanilide-based compounds, those containing fluorine often exhibited the highest biological activities, with electronegativity being directly related to antibacterial effects. mdpi.com

The antioxidant activity of phenolic and other related compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. While this compound does not possess a phenolic hydroxyl group, the N-H group of the acetamide could potentially participate in radical scavenging. However, in a study of triazolethione derivatives, the replacement of an N-H hydrogen with an acetyl group led to a decrease in antioxidant activity, suggesting the free N-H is important. nih.gov Conversely, fluorination has been shown to modulate the antioxidant properties of other compounds, sometimes enhancing their activity. researchgate.netresearchgate.netnih.gov

The following table summarizes the antimicrobial activity of some acetanilide derivatives, illustrating the effect of different substituents.

| Compound | Substituent | Antimicrobial Activity |

| Derivative 1 | 4-dimethyl amino benzaldehyde | Significant zone of inhibition |

| Derivative 2 | 2-pyridine carbaldehyde | Significant zone of inhibition |

| Derivative 3 | Sulphonated acetanilide with PABA | Significant zone of inhibition |

| Data is illustrative and based on a study of various acetanilide derivatives. researchgate.net |

Mechanistic Investigations of Biological Activities Preclinical in Vitro and in Silico Studies

Enzyme Inhibition Mechanism Studies

The following sections detail the current understanding of N-(5-Acetyl-2-fluorophenyl)acetamide's activity, or lack thereof, against specific enzymes based on preliminary research.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov Inhibitors work by competitively and reversibly binding to the enzyme, thereby delaying carbohydrate digestion and glucose absorption. nih.govnih.gov While various acetamide (B32628) derivatives have been explored for their effects on this enzyme nih.gov, specific studies detailing the inhibitory mechanism of this compound against alpha-glucosidase are not available in the current scientific literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Modulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net PTP1B dephosphorylates the activated insulin receptor and its substrates, and its inhibition can enhance insulin sensitivity. nih.govnih.gov Research has focused on developing PTP1B inhibitors, including various synthetic and natural compounds. researchgate.net However, there is currently no published research specifically investigating the modulatory effects or inhibition mechanism of this compound on PTP1B.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. mdpi.comnih.govnih.gov Inhibition of these enzymes increases acetylcholine levels and is a primary therapeutic approach for managing symptoms of Alzheimer's disease. nih.govnih.govnih.gov Inhibitors can be reversible or irreversible, and many compounds, including various amides and benzohydrazides, have been studied for their potential to inhibit these cholinesterases. mdpi.commdpi.com While the broader class of acetamide derivatives has been a subject of interest in this area nih.gov, specific mechanistic studies on how this compound interacts with or inhibits AChE and BChE have not been reported.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibitory Profiles

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Inhibition of COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The 5-LOX pathway is also a target for anti-inflammatory therapies. mdpi.comnih.gov Numerous acetamide derivatives have been synthesized and evaluated as potential COX-2 inhibitors. nih.govnih.gov Despite this, specific data on the inhibitory profile and mechanism of action of this compound against either COX-2 or 5-LOX are not present in the available literature.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of neurotransmitters, particularly dopamine (B1211576). nih.govnih.gov Its inhibition is a validated strategy in the treatment of Parkinson's disease, as it increases dopamine levels in the brain. mdpi.com The search for new, selective, and reversible MAO-B inhibitors is an active area of research, with various chemical scaffolds, including sulfonamides and indole-based carboxamides, being investigated. mdpi.comresearchgate.net Although related chemical structures have been explored mdpi.com, there are no specific studies detailing the inhibitory activity or mechanism of this compound on MAO-B.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis by converting L-tyrosine to precursors of melanin. nih.govresearchgate.netmdpi.com Its inhibition is a key strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. researchgate.netnih.gov Inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. researchgate.net While many compounds, including acetamide derivatives, have been evaluated for tyrosinase inhibition nih.govresearchgate.net, the specific inhibitory mechanism of this compound on tyrosinase has not been documented in scientific publications.

Other Enzyme Target Interactions

While comprehensive enzymatic studies on this compound are not extensively available in the public domain, the broader class of acetamide derivatives has been investigated for a range of enzyme inhibitory activities. For instance, various acetamide-containing compounds have been explored as potential inhibitors of enzymes such as histone deacetylases (HDACs) and kinases, which are crucial in cell signaling and regulation. The structural motifs within this compound, including the acetylated phenyl ring and the acetamide group, suggest the potential for interactions with various enzymatic pockets. However, specific enzyme kinetics and inhibition constants for this particular compound remain to be fully characterized in published literature.

Molecular Interactions with Cellular Targets

The biological effects of a compound are fundamentally dictated by its interactions with cellular components. For this compound, these interactions are being explored through computational modeling and in vitro assays.

The binding of this compound to specific protein or enzyme targets is a key area of investigation. While specific binding partners for this compound are not yet definitively identified in peer-reviewed literature, related acetamide derivatives have shown affinity for various receptors and enzymes. For example, studies on other fluorophenylacetamide derivatives have indicated potential interactions with receptors implicated in cancer pathways. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity through the formation of hydrogen bonds and other non-covalent interactions within a protein's binding site. Computational docking studies could provide predictions of potential binding modes and affinities to various cellular targets, guiding further experimental validation.

The potential for this compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules is an important aspect of its mechanism of action. The acetamide functionality, in principle, can undergo metabolic activation to form reactive intermediates capable of covalently modifying cellular macromolecules. This mechanism is a known feature of some drugs, leading to either therapeutic effects or toxicity. Studies on related compounds have shown that reactive metabolites can form adducts with proteins. However, specific evidence of covalent adduct formation by this compound with cellular nucleophiles from in vitro studies is not yet available in the scientific literature.

In vitro Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal potential of acetamide derivatives is a field of active research. Various studies have demonstrated that compounds with similar structural features exhibit inhibitory activity against a range of microbial pathogens.

While specific data on the antimicrobial and antifungal mechanisms of this compound are limited, research on related compounds provides some insights. For example, some fluorinated acetamide derivatives have been shown to possess antibacterial and antifungal properties. The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity conferred by the phenyl ring and the electronic properties of the fluorine and acetyl groups may facilitate the compound's entry into microbial cells and its interaction with intracellular targets. Further studies are required to determine the specific microbial pathways affected by this compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic and acetamide compounds is well-documented. These compounds can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous diseases.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

The principal application of N-(5-Acetyl-2-fluorophenyl)acetamide is as a crucial intermediate in the synthesis of halogenated pyrazolo[1,5-a]pyrimidines. These resulting compounds are of significant interest due to their high affinity for GABA-A receptors, suggesting potential applications in the development of therapeutic agents for conditions such as anxiety, epilepsy, and sleep disorders.

In a patented synthetic route, this compound is the starting point for a multi-step process. The synthesis proceeds as follows:

Methylation: this compound undergoes methylation to form N-(5-acetyl-2-fluorophenyl)-N-methylacetamide.

Reaction with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA): The methylated intermediate is then reacted with DMF-DMA to yield N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide.

Cyclization: This final intermediate is reacted with (5-amino-1H-pyrazol-4-yl)thiophen-2-yl-methanone in glacial acetic acid to construct the target pyrazolo[1,5-a]pyrimidine (B1248293) structure.

This synthetic pathway highlights the importance of this compound as a foundational molecule for creating complex heterocyclic systems.

| Compound Name | Role in Synthesis |

| This compound | Starting Material |

| N-(5-acetyl-2-fluorophenyl)-N-methylacetamide | Methylated Intermediate |

| N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide | Key Intermediate for Cyclization |

| (5-amino-1H-pyrazol-4-yl)thiophen-2-yl-methanone | Reactant for Cyclization |

| N-{2-fluoro-5-[3-(thiophen-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide | Final Product |

Development of Chemical Probes for Biological Pathways

There is currently no specific information available from the search results detailing the use of this compound directly in the development of chemical probes for biological pathways. However, the pyrazolo[1,5-a]pyrimidine derivatives synthesized from it are noted for their high affinity for GABA-A receptors, indicating their potential use as research tools to probe these biological targets.

Potential in Material Science Applications

The available research does not indicate any direct applications of this compound in the field of materials science. Its primary role appears to be confined to organic synthesis as a transient intermediate.

Precursor for Advanced Functional Materials

This compound serves as a precursor for the synthesis of advanced functional materials, specifically halogenated pyrazolo[1,5-a]pyrimidines. These end-products are considered functional materials within the domain of medicinal chemistry due to their specific biological activity. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized framework in the development of various therapeutic agents. eurjchem.comnih.govmdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The existing synthesis pathways to N-(5-Acetyl-2-fluorophenyl)acetamide and its derivatives often rely on classical methods. A significant avenue for future research lies in the development of more efficient, sustainable, and scalable synthetic strategies.

Research Focus:

Catalytic Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of Lewis acid catalysts, which can lead to significant waste. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Research into using catalytic amounts of more environmentally benign catalysts, such as zeolites or metal triflates, could offer a greener synthesis route to this and related ketones. sigmaaldrich.com

Directed Ortho-Metalation (DoM): The fluorine and acetamido groups can act as directing groups for ortho-lithiation. Exploring DoM strategies could provide highly regioselective pathways to introduce a variety of substituents onto the aromatic ring, bypassing classical electrophilic aromatic substitution and its potential regioselectivity issues.

Continuous Flow Synthesis: Transitioning the synthesis from batch to continuous flow processing could offer enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. google.com

Table 8.1: Potential Synthetic Methodologies for Exploration

| Methodology | Potential Advantages | Key Research Question |

|---|---|---|

| Catalytic Friedel-Crafts Acylation | Reduced waste, milder conditions, easier purification. | Can an efficient catalytic system be developed for the acylation of 3-fluoroacetanilide? |

| Directed Ortho-Metalation | High regioselectivity, access to novel substitution patterns. | What are the optimal directing groups and reaction conditions for selective metalation? |

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

While standard spectroscopic data (NMR, IR, MS) would be considered routine for compound characterization, the photophysical properties of this compound are completely unexplored. The combination of a fluorinated aromatic ring, a carbonyl group, and an amide linkage suggests potentially interesting electronic and conformational dynamics.

Research Focus:

Ultrafast Transient Absorption Spectroscopy: This technique could be employed to study the excited-state dynamics of the molecule, identifying the lifetimes and decay pathways of singlet and triplet states. This is crucial for applications in photochemistry and materials science.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR could provide structural information on short-lived intermediates and excited states, for instance, tracking changes in carbonyl and amide vibrational frequencies upon photoexcitation.

Computational Spectroscopy: Combining experimental data with high-level computational studies (e.g., Time-Dependent Density Functional Theory, TD-DFT) would provide a deeper understanding of the electronic transitions and excited-state properties. pharmaffiliates.com

Deeper Dive into Mechanistic Biochemistry via Biophysical Techniques

Given that this compound is a precursor to molecules targeting biological systems like the GABA A receptor, its derivatives are ideal candidates for detailed biophysical investigation to understand the principles of molecular recognition. google.com

Research Focus:

Isothermal Titration Calorimetry (ITC): Synthesized analogues could be studied using ITC to obtain a complete thermodynamic profile (ΔH, ΔS, and K_d) of their interaction with target proteins, providing insight into the driving forces of binding.

Surface Plasmon Resonance (SPR): SPR would enable the real-time measurement of binding kinetics (k_on, k_off) between analogues and immobilized biological targets, crucial for understanding ligand-receptor residence time.

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of analogues in complex with their biological targets would provide definitive atomic-level insight into the binding mode and key interactions.

Exploration of New Chemical Reactivity Profiles

The reactivity of this compound has likely only been explored in the context of specific synthetic goals. A systematic investigation of its chemical reactivity could uncover novel transformations and lead to new molecular scaffolds.

Research Focus:

Asymmetric Reductions: The ketone moiety is a prime target for asymmetric reduction to produce chiral secondary alcohols, which could serve as valuable chiral building blocks for new pharmaceuticals.

Novel Condensation Reactions: The acetyl group can participate in a variety of condensation reactions (e.g., with hydrazines, hydroxylamines) to form diverse heterocyclic systems, expanding the chemical space accessible from this intermediate.

Cross-Coupling Reactions: The fluorine atom, while generally stable, could potentially participate in specialized cross-coupling reactions under specific catalytic conditions, allowing for the introduction of new substituents at that position.

Computational Design of Novel Analogues with Tailored Properties

Computational chemistry offers a powerful toolkit for the in silico design of new molecules based on this compound with properties tailored for specific applications.

Research Focus:

Quantum Chemical Calculations: DFT calculations can be used to predict the geometric and electronic properties of hypothetical analogues, such as their dipole moment, polarizability, and frontier molecular orbital energies, which are crucial for designing molecules with specific electronic or non-linear optical properties. pharmaffiliates.com

Molecular Docking and Dynamics: For drug discovery applications, molecular docking simulations can predict the binding modes and affinities of virtual libraries of analogues against various biological targets. Subsequent molecular dynamics simulations can assess the stability of these predicted binding poses.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues with measured biological activity is synthesized, QSAR models can be developed to correlate structural features with activity, guiding the design of more potent compounds.

Table 8.2: Examples of Computational Design Strategies

| Computational Method | Target Property | Example Modification |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Properties (e.g., HOMO/LUMO gap) | Introduction of electron-donating/withdrawing groups on the phenyl ring. |

| Molecular Docking | Binding Affinity to a Protein Target | Variation of the acyl chain length or substitution on the N-phenyl ring. |

Expansion into Diverse Biological Target Classes for Mechanistic Study

While its lineage points towards GABA A receptors, the fluoroacetanilide scaffold is present in a wide range of bioactive molecules. A broader screening of derivatives could reveal unexpected biological activities.

Research Focus:

High-Throughput Screening (HTS): A library of derivatives synthesized from this compound could be subjected to HTS against a wide panel of biological targets, such as kinases, ion channels, and GPCRs.

Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a fragment. Screening it against various protein targets could identify initial weak binders, which can then be elaborated into more potent leads.

Phenotypic Screening: Instead of target-based screening, derivatives could be tested in cell-based phenotypic assays to identify compounds that induce a desired cellular response, with subsequent target deconvolution to identify the mechanism of action.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of the synthesis of this compound and its derivatives through automation and flow chemistry represents a significant research and development opportunity.

Research Focus:

Development of a Continuous Flow Process: Designing a multi-step flow sequence for the synthesis and subsequent derivatization of the compound would allow for rapid, safe, and scalable production. This could involve packed-bed reactors with immobilized catalysts or reagents. nih.gov

Automated Library Synthesis: Coupling a flow reactor to automated purification and analysis systems would enable the rapid generation of a library of analogues for screening, accelerating the discovery process. evitachem.com

Process Analytical Technology (PAT): Integrating in-line analytical techniques (e.g., IR, Raman, NMR spectroscopy) into a flow setup would allow for real-time monitoring and optimization of reaction conditions, leading to higher efficiency and quality control.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(5-Acetyl-2-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves acetylation of a fluorophenylamine precursor. For example:

- Starting Material : 5-Amino-2-fluorophenyl derivatives.

- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or NaHCO₃).

- Conditions : Reaction at 80–100°C under reflux for 4–6 hours. Isolation via filtration and recrystallization from ethanol/water .

Q. Key Considerations :

- Monitor reaction progress using TLC to avoid over-acetylation.

- Purification via column chromatography may be required if byproducts (e.g., diacetylated derivatives) form.

Q. Table 1: Common Synthetic Parameters

| Parameter | Details |

|---|---|

| Solvent | Ethanol, dichloromethane |

| Temperature | 80–100°C |

| Catalyst/Base | Pyridine, NaHCO₃ |

| Yield Optimization | Stoichiometric excess of acetic anhydride (1.2–1.5 eq) |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : The ¹H NMR spectrum should show:

- A singlet at δ 2.1–2.3 ppm for the acetyl group.

- Aromatic protons in the δ 6.8–7.5 ppm range, with splitting patterns reflecting fluorine’s electron-withdrawing effects.

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O).

- Mass Spectrometry : Molecular ion peak at m/z 223.1 (C₁₁H₁₀FNO₂⁺) .

Data Contradiction Analysis :

If unexpected peaks arise (e.g., δ 2.5 ppm in ¹H NMR), assess for incomplete acetylation or oxidation byproducts. Use preparative HPLC to isolate impurities for further analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, HOMO-LUMO) guide the study of this compound’s electronic properties?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Parameter | Value/Description |

|---|---|

| Basis Set | 6-31G(d) |

| Solvent Model | PCM (ethanol) |

| Key Outputs | HOMO-LUMO gap, Mulliken charges |

Q. What strategies resolve conflicting biological activity data in enzyme inhibition studies?

Methodological Answer:

- Experimental Design :

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Validate results with kinetic assays (e.g., Michaelis-Menten plots) under varying pH and temperature conditions.

- Data Interpretation :

- If IC₅₀ values differ across studies, assess assay conditions (e.g., buffer composition, enzyme source). For example, fluoride ions (from decomposition) may inhibit metalloenzymes, skewing results .

Case Study :

A 2024 study on analogous acetamides found that aggregation-induced emission (AIE) artifacts in fluorescence-based assays led to false positives. Confirm activity via orthogonal methods like SPR or X-ray crystallography .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Derivatization Approaches :

- Fluorine Substitution : Replace the 2-fluoro group with trifluoromethyl to improve metabolic stability.

- Prodrug Design : Introduce a hydrolyzable ester at the acetyl group for controlled release .

- ADME Studies :

- Use Caco-2 cell monolayers to assess intestinal permeability.

- Simulate hepatic metabolism with human liver microsomes; monitor for deacetylation or oxidative degradation .

Q. Table 3: Key Modifications and Effects

| Modification | Impact |

|---|---|

| Trifluoromethyl | Increased lipophilicity (logP +0.5) |

| Methoxy substitution | Enhanced solubility (logS -2.1 → -1.7) |

Q. What methodologies validate the compound’s role in polymer or coordination chemistry?

Methodological Answer:

- Coordination Studies :

- Polymer Applications :

- Incorporate into polyamide backbones via condensation polymerization. Monitor thermal stability (TGA) and glass transition (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.